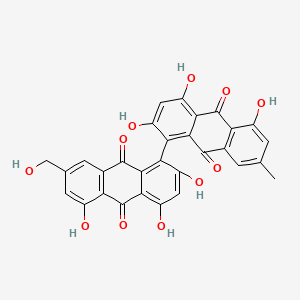
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Vue d'ensemble
Description
“(1,2-dimethyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol . The IUPAC name for this compound is (2,3-dimethylimidazol-4-yl)methanol .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3 . The InChI key is CISHHWIYBOSLHY-UHFFFAOYSA-N . The Canonical SMILES structure is CC1=NC=C(N1C)CO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 126.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 126.079312947 g/mol . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 9 .Applications De Recherche Scientifique
Nucleophilic Reactions
1,4,5-trisubstituted imidazoles react with electrophilic reagents via S- or N(3)-atom. Specifically, they react with dimethyl acetylenedicarboxylate in methanol at room temperature, resulting in 2-[(1H-imidazol-2-yl)sulfanyl]fumarates. The reaction showcases the nucleophilic addition of the S-atom, yielding high product yields and demonstrating the compound's potential in nucleophilic reactions (Mlostoń et al., 2008).
Synthesis of Biomimetic Chelating Ligands
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a derivative of 1,2-dimethyl-1H-imidazol-5-yl)methanol, is synthesized through a five-step process, indicating its potential use as precursors in the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).
Conversion into Carbonyl Compounds
(1-Methyl-1H-imidazol-2-yl)methanol derivatives are prepared by treating carbonyl compounds with lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols are convertible into carbonyl compounds, indicating their role as masked forms of carbonyl groups (Ohta et al., 1987).
Crystal Structure Analysis
The crystal structure of imidazole derivatives, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has been studied, revealing their planarity and the arrangement of methanol groups. This analysis is vital for understanding the molecular interactions and properties of these compounds (Elaatiaoui et al., 2014).
Magnetic Properties of Hydrochloride Crystals
Hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals, which are related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been studied for their magnetic properties. These studies are crucial for understanding the relationship between magnetic properties and crystal-stacking structures (Yong et al., 2013).
Heterogeneous Catalysis in Alkylation
1,2-dimethyl-1H-imidazol-5-yl)methanol is involved in the alkylation of imidazoleswith alcohols, showing significant activity and selectivity in the presence of heterogeneous catalysts like γ-Al2O3 and Y zeolites. This process is important for N-alkylation and C-alkylation of imidazoles, with high yields and stability in oxidative regeneration, demonstrating its potential in chemical synthesis (Gitis et al., 1994).
Synthesis and Characterization of Iron(II) Complexes
Iron(II) complexes of 2,6-bis(5-alkyl-1,5-dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines, related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been synthesized and characterized, revealing their potential in forming complexes with FeCl2. The kinetic studies of these complexes in methanol solutions provide insights into their solvolytic stability and reactivity (Drabina et al., 2006).
Reactivity Study of Imidazole Derivatives
Two imidazole derivatives, closely related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been synthesized and their reactivity properties analyzed. This includes studies of their IR, FT-Raman, and NMR spectra, as well as molecular dynamics simulations to understand interactions with water molecules and potential biological applications (Hossain et al., 2018).
Synthesis as a Selective COX-2 Inhibitor
Synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, another derivative, has been reported for its potential as a selective COX-2 inhibitor. This research highlights the compound's synthesis, structural elucidation, and docking studies, suggesting its applicability in medicinal chemistry (Tabatabai et al., 2012).
Safety and Hazards
While specific safety and hazard information for “(1,2-dimethyl-1H-imidazol-5-yl)methanol” is not available, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
(2,3-dimethylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHHWIYBOSLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307869 | |
| Record name | (1,2-dimethyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24021-93-0 | |
| Record name | NSC195980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2-dimethyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

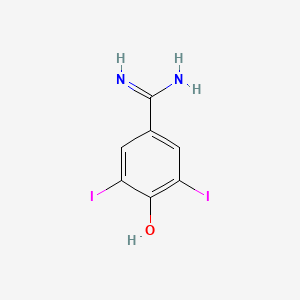

![5-[(3-Amino-4-methoxyphenyl)methyl]-2-methoxyaniline](/img/structure/B1654443.png)


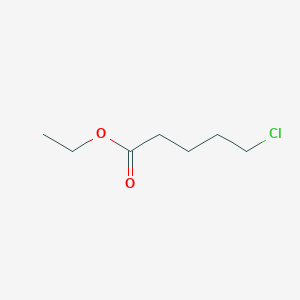
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate](/img/structure/B1654448.png)

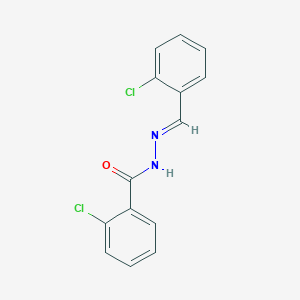
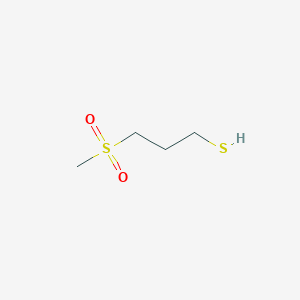
![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)
